N-(4-chlorobenzyl)-2H-3,4'-bi-1,2,4-triazole-5-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-CHLOROPHENYL)METHYL]-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting the chlorine atom to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced chlorophenyl derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which is involved in the metabolism of various drugs.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound can modulate various signaling pathways, leading to altered cellular responses
Comparison with Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole derivative with potent antifungal properties.
Uniqueness: N-[(4-CHLOROPHENYL)METHYL]-5-(4H-1,2,4-TRIAZOL-4-YL)-1H-1,2,4-TRIAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit specific enzymes and interact with DNA sets it apart from other triazole derivatives .
Properties
Molecular Formula |
C12H10ClN7O |
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Molecular Weight |
303.71 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C12H10ClN7O/c13-9-3-1-8(2-4-9)5-14-11(21)10-17-12(19-18-10)20-6-15-16-7-20/h1-4,6-7H,5H2,(H,14,21)(H,17,18,19) |
InChI Key |
PXOPCLRGGCEUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC(=NN2)N3C=NN=C3)Cl |
Origin of Product |
United States |
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